molecular formula C9H13ClN2O B7780336 4-Acetyl-1-methyl-pyridinium oxime chloride

4-Acetyl-1-methyl-pyridinium oxime chloride

Cat. No. B7780336
M. Wt: 200.66 g/mol
InChI Key: MQCXCMLPSDYYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-1-methyl-pyridinium oxime chloride is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Acetyl-1-methyl-pyridinium oxime chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetyl-1-methyl-pyridinium oxime chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Acetyl-1-methyl-pyridinium oxime chloride involves the reaction of 4-Acetyl-1-methyl-pyridinium iodide with hydroxylamine hydrochloride to form 4-Acetyl-1-methyl-pyridinium oxime, which is then reacted with thionyl chloride to form the final product, 4-Acetyl-1-methyl-pyridinium oxime chloride.

Starting Materials
4-Acetyl-1-methyl-pyridine, Iodine, Hydroxylamine hydrochloride, Thionyl chloride

Reaction
Step 1: 4-Acetyl-1-methyl-pyridine is reacted with iodine to form 4-Acetyl-1-methyl-pyridinium iodide., Step 2: 4-Acetyl-1-methyl-pyridinium iodide is then reacted with hydroxylamine hydrochloride in the presence of a base to form 4-Acetyl-1-methyl-pyridinium oxime., Step 3: 4-Acetyl-1-methyl-pyridinium oxime is then reacted with thionyl chloride to form the final product, 4-Acetyl-1-methyl-pyridinium oxime chloride.

properties

IUPAC Name

N-[1-(1-methylpyridin-1-ium-4-yl)ethyl]formamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-8(10-7-12)9-3-5-11(2)6-4-9;/h3-8H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCXCMLPSDYYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=[N+](C=C1)C)NC=O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-1-methyl-pyridinium oxime chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.